5-(2,6-Dimethylphenoxy)pentanal
Description
5-(2,6-Dimethylphenoxy)pentanal is a synthetic organic compound featuring a pentanal backbone substituted with a 2,6-dimethylphenoxy group. These analogs are designed to leverage mitochondrial β-oxidation pathways to release bioactive phenolic metabolites, such as 2,6-dimethylphenol, which exhibit antioxidant or therapeutic effects .
Properties
IUPAC Name |
5-(2,6-dimethylphenoxy)pentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-11-7-6-8-12(2)13(11)15-10-5-3-4-9-14/h6-9H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESIOVARAXZBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2,6-Dimethylphenoxy)pentanal involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions, to form the intermediate compounds.
Intermediate Processing: These intermediates are then subjected to further chemical reactions, such as condensation or cyclization, to build the core structure of this compound.
Final Refinement: The final steps involve purification and refinement processes, including crystallization or chromatography, to obtain the pure compound.
Industrial production methods may vary but generally follow similar principles, often scaled up to accommodate larger quantities. These methods ensure the consistent quality and purity of the compound for various applications.
Chemical Reactions Analysis
5-(2,6-Dimethylphenoxy)pentanal undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, typically using reagents like halogens or alkyl groups.
Addition: The compound can participate in addition reactions, where atoms or groups are added to the molecule, often using catalysts like palladium or platinum.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives of this compound with modified functional groups.
Scientific Research Applications
5-(2,6-Dimethylphenoxy)pentanal has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds, contributing to the development of new materials and chemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: this compound is used in various industrial processes, including the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylphenoxy)pentanal involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. These interactions can influence cellular processes, such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxyalkanoic Acids
Compounds with phenoxy groups linked to alkanoic acids are critical for mitochondrial targeting. Key comparisons include:
Mechanistic Insight : The insertion of a methylthio group in acid5 reduces steric clashes with β-oxidation enzymes (e.g., medium-chain acyl-CoA dehydrogenase), significantly accelerating metabolite release compared to oxygen-linked analogs .
Piperazine Derivatives
Compounds like HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share the 2,6-dimethylphenoxy motif but incorporate piperazine pharmacophores. These derivatives are optimized for receptor binding, particularly in neurological targets .
Mexiletine Analogs
Mexiletine derivatives with 2,6-dimethylphenoxy groups, such as compound III ((-)-S-3-(2,6-dimethylphenoxy)-2-methylpropanamine), exhibit antimyotonic activity by blocking skeletal muscle sodium channels :
Key Insight : The extended alkyl chain in compound III enhances use-dependent sodium channel blockade, making it a superior antimyotonic agent .
Anticonvulsant Agents
Compounds like (S)-(+)-2-N-[(2,6-dimethylphenoxy)ethyl]aminobutan-1-ol hydrochloride () demonstrate the role of 2,6-dimethylphenoxy groups in central nervous system activity:
| Compound | ED50 (MES-induced seizures) | Protective Index (PI) |
|---|---|---|
| (S)-(+)-2-N-[(2,6-dimethylphenoxy)ethyl]aminobutan-1-ol | 7.57 mg/kg | 4.55 |
| Mexiletine | 83 µM (sodium blockade) | N/A |
Note: Lipophilicity (logP) of these compounds correlates with blood-brain barrier penetration, a critical factor for anticonvulsant efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
